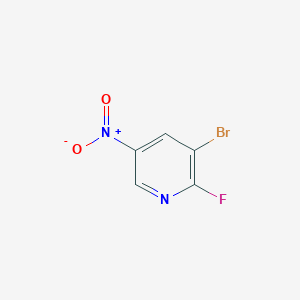

3-Bromo-2-fluoro-5-nitropyridine

Vue d'ensemble

Description

3-Bromo-2-fluoro-5-nitropyridine is an organohalogen compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its applications as a pharmaceutical intermediate and its role in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain precise control over reaction conditions, enhancing yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro) on the pyridine ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block : 3-Bromo-2-fluoro-5-nitropyridine serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution and coupling reactions facilitates the formation of diverse pyridine derivatives.

- Reactions : Common reactions include nucleophilic substitutions and coupling reactions (e.g., Suzuki and Heck reactions), which are essential for developing pharmaceuticals and agrochemicals.

2. Biological Activity

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in drug development.

- Anticancer Potential : Preliminary studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential role as an anticancer agent .

3. Pharmaceutical Applications

- Drug Development : As an intermediate, this compound is integral to synthesizing pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its derivatives are being studied for their efficacy as potential drugs .

4. Industrial Applications

- Agrochemicals : The compound is utilized in developing agrochemicals, contributing to advancements in agricultural science by enhancing crop protection strategies.

- Materials Science : Its unique properties enable the development of new functional materials, expanding its application beyond traditional chemistry into materials science.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles at the bromine site | Various substituted pyridines |

| Coupling Reactions | Participation in Suzuki or Heck reactions | Biaryl compounds |

| Reduction | Reduction of nitro group to amine | Amino derivatives |

| Activity | Mechanism of Action | IC50/EC50 Values | Cell Lines/Models |

|---|---|---|---|

| Antimicrobial | Disruption of bacterial cell walls | Varies by strain | Staphylococcus aureus, E. coli |

| Anticancer | Induction of apoptosis through ROS production | Low micromolar range | HeLa cells |

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the cytotoxic effects of this compound on HeLa cervical cancer cells, researchers found significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated potent inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-fluoro-5-nitropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromo, fluoro, and nitro groups. These substituents increase the electrophilicity of the ring, facilitating nucleophilic attack and subsequent substitution reactions . In coupling reactions, the compound acts as an electrophilic partner, undergoing oxidative addition with palladium catalysts to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

2-Bromo-5-nitropyridine: Similar in structure but lacks the fluoro substituent, affecting its reactivity and applications.

3-Fluoro-2-nitropyridine: Lacks the bromo substituent, leading to different chemical behavior and uses.

5-Bromo-2-fluoropyridine: Similar but without the nitro group, impacting its electron-withdrawing capacity and reactivity.

Uniqueness: 3-Bromo-2-fluoro-5-nitropyridine is unique due to the combined presence of bromo, fluoro, and nitro groups on the pyridine ring. This combination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in various chemical syntheses .

Activité Biologique

3-Bromo-2-fluoro-5-nitropyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of bromine, fluorine, and nitro functional groups. Its molecular formula is with a molecular weight of approximately 220.98 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The unique combination of halogen and nitro groups in this compound influences its chemical reactivity and biological interactions. The electron-withdrawing nature of these substituents enhances the compound's ability to participate in nucleophilic aromatic substitution reactions and coupling reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Its derivatives have shown potent inhibitory effects, outperforming some first-line antibiotics in specific assays.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and interference with cellular signaling pathways.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific biological targets within cells. Similar compounds are known to inhibit enzymes critical for bacterial survival or cancer cell growth. For instance, its structural analogs have been identified as inhibitors of mycobacterial arylamine N-acetyltransferase (NAT), which is essential for the intracellular survival of M. tuberculosis .

Study on Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial properties of various nitro-containing compounds, including derivatives of this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.031 mg/L against M. tuberculosis, indicating their potential as effective therapeutic agents against resistant strains .

Anticancer Research

Another research effort focused on the anticancer activity of pyridine derivatives, highlighting that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The study suggested that these compounds might induce apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-fluoro-2-nitropyridine | C5H4BrFN2O2 | Different halogen positioning; similar applications |

| 5-Chloro-3-fluoro-2-nitropyridine | C5H4ClFN2O2 | Contains chlorine instead of bromine |

| 3-Bromo-2-hydrazinyl-5-nitropyridine | C5H4BrN4O2 | Contains hydrazine functionality; different context |

| 5-Bromo-3-methyl-2-nitropyridine | C6H6BrN2O2 | Methyl group affects solubility and reactivity |

This table illustrates the structural diversity among related compounds and highlights how variations in substituents can influence biological activity.

Propriétés

IUPAC Name |

3-bromo-2-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322952 | |

| Record name | 3-bromo-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-58-2 | |

| Record name | 1868-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.